

# In-Depth Technical Guide: Spectroscopic Data of 3-Bromo-10H-phenothiazine

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## Compound of Interest

Compound Name: 3-Bromo-10h-phenothiazine

Cat. No.: B152520

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-10H-phenothiazine** (CAS No: 3939-23-9), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

## Chemical Structure and Properties

IUPAC Name: **3-bromo-10H-phenothiazine**<sup>[1]</sup> Molecular Formula: C<sub>12</sub>H<sub>8</sub>BrNS<sup>[1]</sup> Molecular Weight: 278.17 g/mol <sup>[1]</sup> Monoisotopic Mass: 276.95608 Da<sup>[1]</sup>

## Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **3-Bromo-10H-phenothiazine**. It is important to note that while extensive data exists for the parent compound, phenothiazine, and its various derivatives, specific high-resolution spectral data for the 3-bromo analog can be limited in publicly accessible literature. The data presented is a consolidation of available information and typical spectral characteristics for this class of compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **3-Bromo-10H-phenothiazine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.33 (Broad s)	Singlet	1H	N-H
7.05 - 6.70	Multiplet	7H	Aromatic protons

Note: Specific peak assignments can vary based on the solvent and instrument resolution. The broadness of the N-H peak is characteristic and due to quadrupole broadening and potential hydrogen exchange.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **3-Bromo-10H-phenothiazine** (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
142.9	C-4a
140.8	C-5a
127.8	C-7
127.2	C-8
125.7	C-1
125.3	C-2
122.9	C-6
122.5	C-9
117.2	C-9a
115.9	C-10a
115.3	C-4
113.8	C-3 (C-Br)

Note: The provided  $^{13}\text{C}$  NMR data is based on computational predictions and known substituent effects on the phenothiazine scaffold. Aromatic carbons typically resonate in the 110-150 ppm

range.[2][3][4][5] The carbon attached to the bromine atom (C-3) is expected to be shifted to a higher field.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3-Bromo-10H-phenothiazine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3340 - 3400	Medium	N-H stretching
3000 - 3100	Medium	Aromatic C-H stretching
1570 - 1600	Strong	C=C aromatic ring stretching
1445 - 1475	Strong	C=C aromatic ring stretching
1240 - 1255	Medium	C-N stretching
800 - 830	Strong	Out-of-plane C-H bending
740 - 760	Strong	Out-of-plane C-H bending
550 - 650	Medium	C-S stretching
500 - 600	Medium	C-Br stretching

Note: The IR spectrum of phenothiazine derivatives is characterized by distinct peaks corresponding to the N-H group and the aromatic rings.[6] The substitution pattern on the aromatic rings influences the out-of-plane C-H bending vibrations.[6]

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **3-Bromo-10H-phenothiazine**

m/z Value	Relative Intensity	Assignment
277 / 279	High	[M] <sup>+</sup> Molecular ion peak (presence of Br isotopes)
198	Moderate	[M - Br] <sup>+</sup>
166	Moderate	[M - Br - S] <sup>+</sup>

Note: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio).<sup>[7]</sup> Fragmentation may involve the loss of the bromine atom followed by the sulfur atom or cleavage of the heterocyclic ring.

## UV-Visible (UV-Vis) Spectroscopy

Table 5: UV-Visible Absorption Data for **3-Bromo-10H-phenothiazine**

λ <sub>max</sub> (nm)	Solvent	Assignment
~254	Methanol/Ethanol	π → π* transition
~315	Methanol/Ethanol	n → π* transition

Note: Phenothiazine and its derivatives typically show two main absorption bands in the UV region. The position of these bands can be influenced by the solvent and the nature of the substituents on the aromatic rings.<sup>[8]</sup>

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **3-Bromo-10H-phenothiazine**.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Bromo-10H-phenothiazine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- **Instrument Setup:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
- **Data Acquisition:**
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is commonly employed to obtain a spectrum with single lines for each unique carbon atom. The spectral width is set to a wider range (typically 0-220 ppm).
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## IR Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is commonly used. A small amount of **3-Bromo-10H-phenothiazine** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrument Setup:** A Fourier-transform infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment is recorded.
- **Data Acquisition:** The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The resulting spectrum is typically plotted as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, a dilute solution of the compound in a suitable volatile solvent is used.

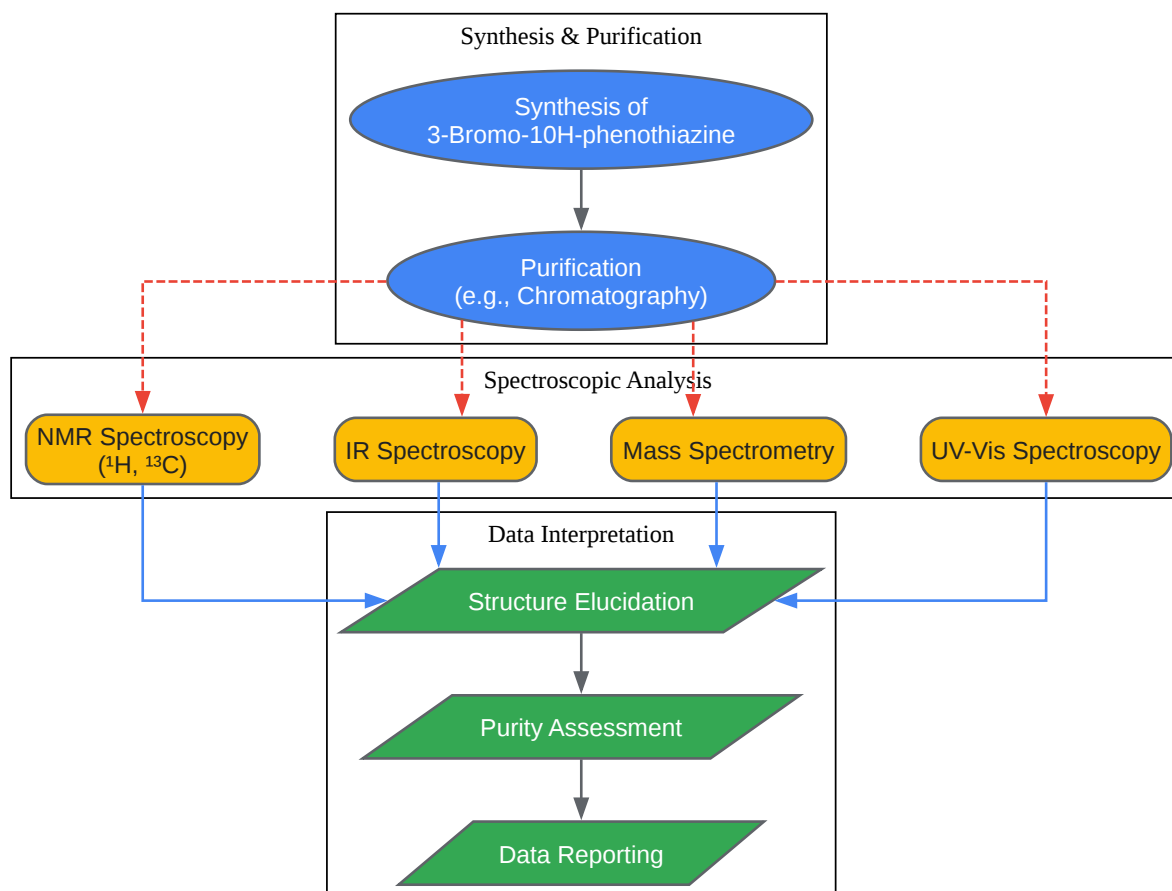
- **Ionization:** Electron Impact (EI) is a common ionization technique for this type of molecule, which causes fragmentation and provides structural information. Electrospray ionization (ESI) can be used for LC-MS applications.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different  $m/z$  values.

## UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of **3-Bromo-10H-phenothiazine** is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1.0).
- **Instrument Setup:** A dual-beam UV-Vis spectrophotometer is used. A baseline is recorded with the cuvettes filled with the solvent.
- **Data Acquisition:** The sample solution is placed in a quartz cuvette in the sample beam path, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
- **Data Analysis:** The wavelength of maximum absorbance ( $\lambda_{max}$ ) is determined from the spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Bromo-10H-phenothiazine**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **3-Bromo-10H-phenothiazine**.

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